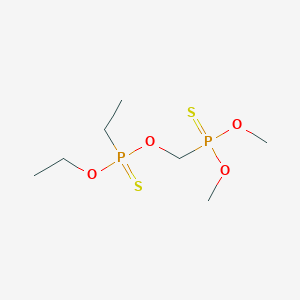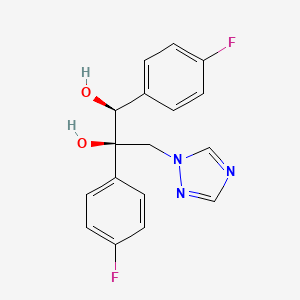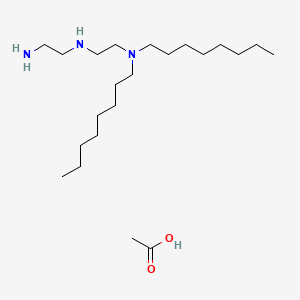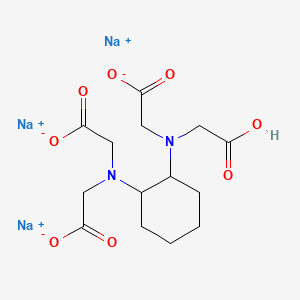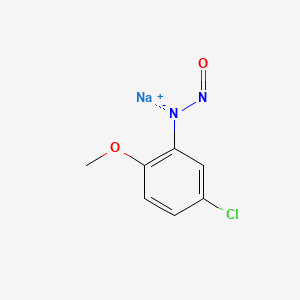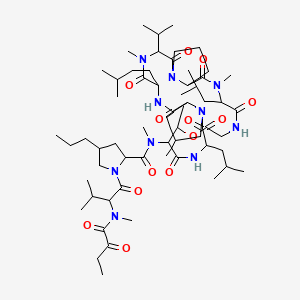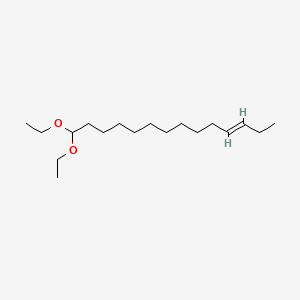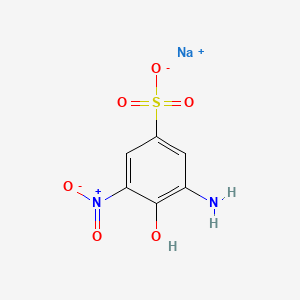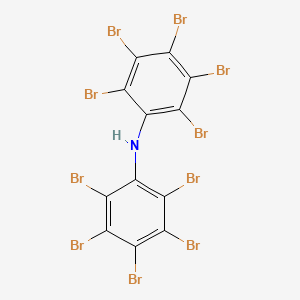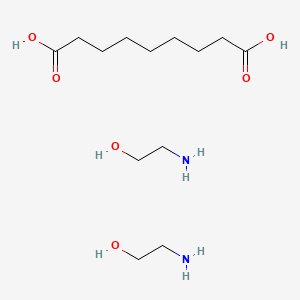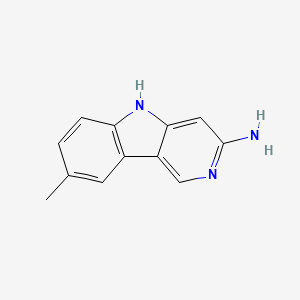
5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-: is an organic compound belonging to the class of heterocyclic aromatic amines It is a derivative of pyridoindole, characterized by the presence of an amino group at the third position and a methyl group at the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids: This method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form 1,2-dihydro-γ-carbolines, followed by dehydrogenation to γ-carbolinecarboxylates.
Thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine: This method involves the thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine to synthesize the compound.
Condensation of 3-acetylindole-2-acetonitrile with ammonia: This method involves the condensation of 3-acetylindole-2-acetonitrile with ammonia to form the desired compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- It has been studied for its potential biological activities, including anticancer and antimicrobial properties .
Medicine:
Industry:
Wirkmechanismus
The exact mechanism of action of 5H-Pyrido(4,3-b)indole, 3-amino-8-methyl- is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-methyl-5H-pyrido(4,3-b)indole: This compound is similar in structure but has a methyl group at the first position instead of the eighth.
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole: This compound has an additional methyl group at the fourth position.
5H-Pyrido(3,2-b)indole: A similar compound with a different arrangement of the nitrogen atom in the ring.
Uniqueness:
Eigenschaften
CAS-Nummer |
102206-90-6 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
8-methyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3/c1-7-2-3-10-8(4-7)9-6-14-12(13)5-11(9)15-10/h2-6,15H,1H3,(H2,13,14) |
InChI-Schlüssel |
RVSQTQWRHQIRPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=CC(=NC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


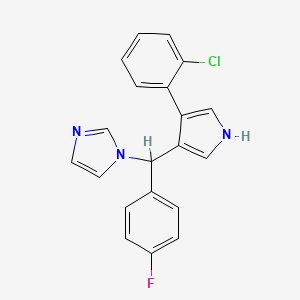
![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)
